molecular formula C4H8O4 B083110 (2-Hydroxyethoxy)acetic acid CAS No. 13382-47-3

(2-Hydroxyethoxy)acetic acid

Cat. No. B083110
CAS RN: 13382-47-3
M. Wt: 120.1 g/mol
InChI Key: VDNMIIDPBBCMTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (2-Hydroxyethoxy)acetic acid involves various chemical reactions, including oxidation and hydrolysis. For example, 2-(2-chloroethoxy) acetic acid is synthesized through the oxidation of 2-(2-chloroethoxy) ethanol, with nitric acid being a preferred oxidant due to its simplicity, lower cost, and higher yield, which suggests potential synthesis pathways for related compounds (Xiang Hong-lin, 2008).

Molecular Structure Analysis

Molecular structure analysis involves characterizing the spatial arrangement of atoms within a compound. The structural characterization of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, involves techniques like elemental analysis, IR spectrum, and single-crystal X-ray diffraction, highlighting the importance of these methods in understanding the molecular structure of (2-Hydroxyethoxy)acetic acid and its analogs (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to (2-Hydroxyethoxy)acetic acid include hydrolysis and oxidation, which are essential for understanding their reactivity and synthesis. For instance, the biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid involve hydrolysis by bacterial species, demonstrating stereoselectivity and providing insights into the chemical properties and reactivity of related compounds (P. Majewska, 2015).

Physical Properties Analysis

The physical properties of chemical compounds, including those related to (2-Hydroxyethoxy)acetic acid, can be characterized by their solubility, melting point, and boiling point. The synthesis and characterization of analogs, such as 2-[(2H9)butoxy]acetic acid, involve determining these physical properties to understand their behavior in different environments and their potential applications (K. K. Brown et al., 2003).

Chemical Properties Analysis

The chemical properties of compounds like (2-Hydroxyethoxy)acetic acid are influenced by their functional groups, reactivity, and stability. Studies on related compounds, such as the synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2, offer insights into the chemical properties and potential synthetic routes for acetic acid derivatives, demonstrating innovative approaches to chemical synthesis and environmental sustainability (Qingli Qian et al., 2016).

Scientific Research Applications

  • Biotransformations and Stereochemical Analysis : (2-Hydroxyethoxy)acetic acid, being a novel type of organophosphorus compound with two stereogenic centers, has been studied for its biotransformations. Using bacterial species as biocatalysts, these transformations have been found to be stereoselective, with a preference for hydrolyzing isomers having a phosphorus atom with an (SP)-configuration (Majewska, 2015).

  • Chiral Auxiliary Applications : The compound has also been investigated for its potential as a versatile chiral phosphonic auxiliary, showing promising results as chiral derivatizing agents for amines and alcohols. This ability to separate diastereomeric alcohols and amines in 31P NMR spectra highlights its usefulness in stereochemical analysis (Majewska, 2019).

  • Sugar Fragmentation in Maillard Reaction : In the study of the Maillard reaction, a reaction involving sugars and amino acids, this compound has been instrumental in tracing the formation and yield of acetic acid. It has helped to elucidate the pathways and intermediates involved in this complex biochemical process (Davidek et al., 2006).

  • Adsorption Studies for Environmental Remediation : (2-Hydroxyethoxy)acetic acid has been used in adsorption studies, particularly in examining the adsorption behavior of certain compounds like 2,4-dichlorophenoxy-acetic acid on granular activated carbon. This research contributes to understanding how certain herbicides can be removed from aqueous solutions, which is crucial for environmental remediation (Aksu & Kabasakal, 2004).

  • Polymer Chemistry and Biomass Conversion : In the field of polymer chemistry and biomass conversion, this compound has been explored in the context of converting biomass-derived molecules like 5-hydroxymethylfurfural into valuable precursors for plastic production, demonstrating its potential in sustainable chemical processes (Zuo et al., 2016).

properties

IUPAC Name

2-(2-hydroxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNMIIDPBBCMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39828-93-8, 916430-91-6
Record name Polyethylene glycol carboxymethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39828-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(2-hydroxyethoxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916430-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70158385
Record name beta-Hydroxyethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyethoxy)acetic acid

CAS RN

13382-47-3
Record name (2-Hydroxyethoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxyethoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxyethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-HYDROXYETHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG0T74LYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
HL Wiener - 1986 - search.proquest.com
Each year numerous men and domestic animals suffer from ethylene glycol (EG) poisoning. The metabolism and toxicity of EG has been well described. Current methods of treating EG …
Number of citations: 2 search.proquest.com
SS Hecht, R Young - Cancer research, 1981 - AACR
We studied the metabolism in the male F344 rat of N-nitrosomorpholine and of 3,3,5,5-tetradeutero-N-nitrosomorpholine; the latter is less carcinogenic and less mutagenic than is N-…
Number of citations: 58 aacrjournals.org
C Martin, M Trajkovic, MW Fraaije - Angewandte Chemie …, 2020 - Wiley Online Library
Flavoprotein oxidases can catalyze oxidations of alcohols and amines by merely using molecular oxygen as the oxidant, making this class of enzymes appealing for biocatalysis. The …
Number of citations: 29 onlinelibrary.wiley.com
M Jarman, D Manson - Carcinogenesis, 1986 - academic.oup.com
The metabolism of N -nitrosomorpholine by rat liver microsomes gave acetaldehyde, formaldehyde, glyoxal and N -nitroso-2-hydroxymorpholine. Oxidation of N -nitroso-morpholine by …
Number of citations: 24 academic.oup.com
HJ Rozeboom, LF Godinho, M Nardini, WJ Quax… - … et Biophysica Acta (BBA …, 2014 - Elsevier
Naproxen esterase (NP) from Bacillus subtilis Thai I-8 is a carboxylesterase that catalyzes the enantioselective hydrolysis of naproxenmethylester to produce S-naproxen (E > 200). It is …
Number of citations: 18 www.sciencedirect.com
T Göen, F von Helden, E Eckert, U Knecht… - Archives of …, 2016 - Springer
The present study investigated the toxicokinetics of 1,4-dioxane in humans exposed at rest and during physical stress. Eighteen volunteers were divided into three groups of six …
Number of citations: 17 link.springer.com
N Koissi, NH Shah, B Ginevan, WS Eck… - Chemical Research …, 2012 - ACS Publications
1,4-Dioxan-2-one, 1, was synthesized, and the equilibrium constant between it and the hydrolysis product 2-(2-hydroxyethoxy) acetic acid, 2, was determined as K O = 70 ± 4 in acidic …
Number of citations: 7 pubs.acs.org
SA Araujo, BCD Faria, JC Vasconcelos, AF da Cruz… - 2022 - researchsquare.com
… After that, 2-hydroxyethoxy acetaldehyde is converted by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxy acetic acid (HEAA), responsible for metabolic acidosis and organ …
Number of citations: 1 www.researchsquare.com
D Natarajan Gopalakrishnan… - Saudi Journal of …, 2016 - journals.lww.com
… Around 50-70% of DEG is oxidized by alcohol dehydrogenase (ADH) to 2-hydroxyethoxy acetaldehyde and then by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxy acetic acid (…
Number of citations: 6 journals.lww.com
S de Almeida Araújo, BCD Faria… - … urology and nephrology, 2023 - Springer
… After that, 2-hydroxyethoxy acetaldehyde is converted by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxy acetic acid (HEAA), responsible for metabolic acidosis and organ …
Number of citations: 1 link.springer.com

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